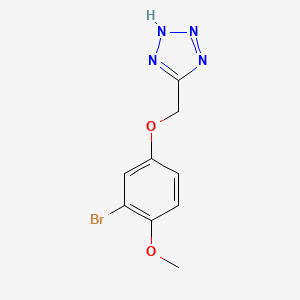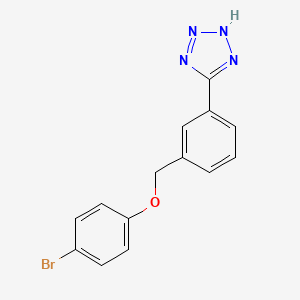![molecular formula C8H6BrFN4O B8156144 5-[(5-Bromo-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B8156144.png)
5-[(5-Bromo-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Bromo-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Bromo-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 5-bromo-2-fluorophenol with a suitable tetrazole precursor. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Bromo-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new compounds.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions involving heating and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-[(5-Bromo-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-[(5-Bromo-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The tetrazole ring can also engage in hydrogen bonding and π-π interactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(5-Chloro-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole
- 5-[(5-Iodo-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole
- 5-[(5-Bromo-2-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole
Uniqueness
5-[(5-Bromo-2-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and binding properties. The combination of these halogens with the tetrazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-[(5-bromo-2-fluorophenoxy)methyl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN4O/c9-5-1-2-6(10)7(3-5)15-4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUYBWZGMSYRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC2=NNN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
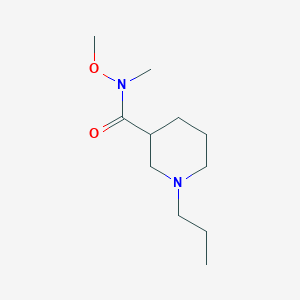
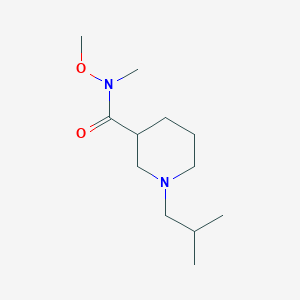
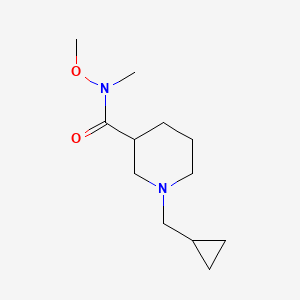
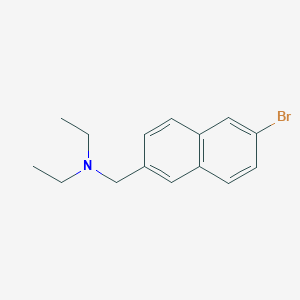
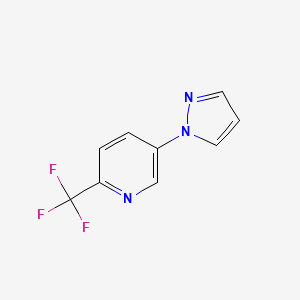
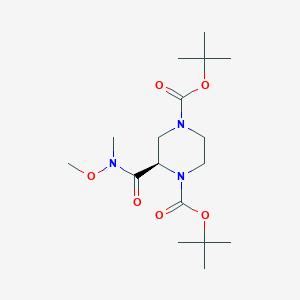
![N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanamine](/img/structure/B8156112.png)
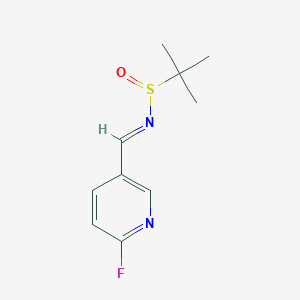
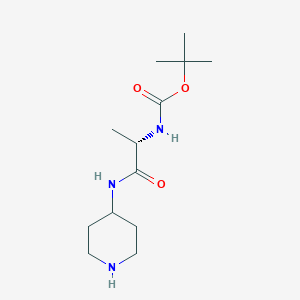
![5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B8156137.png)
![5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B8156152.png)
